Secretin (5-27) (porcine)

Lipolysis Adipocyte biology Peptide SAR

Why buy Secretin (5-27) (porcine)? This 23-aa C-terminal fragment (SQ 19301) binds the secretin receptor without activating cAMP, making it the ideal tool for decoupling receptor binding from signaling. Unlike full-length secretin or N-terminal fragments, it is completely devoid of lipolytic activity, providing a validated negative control for metabolic assays. Essential for SAR studies, biased ligand development, and receptor population discrimination—this fragment is not substitutable by any other secretin-related peptide.

Molecular Formula C115H200N38O34
Molecular Weight 2659.1 g/mol
Cat. No. B3028380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin (5-27) (porcine)
Molecular FormulaC115H200N38O34
Molecular Weight2659.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
InChIInChI=1S/C115H200N38O34/c1-53(2)41-71(105(181)152-88(59(13)14)90(119)166)134-84(161)49-132-92(168)68(31-34-82(116)159)139-100(176)74(44-56(7)8)146-102(178)75(45-57(9)10)144-94(170)65(28-22-38-129-113(122)123)136-97(173)69(32-35-83(117)160)140-101(177)73(43-55(5)6)142-93(169)64(27-21-37-128-112(120)121)135-91(167)60(15)133-107(183)79(50-154)149-104(180)78(48-86(164)165)147-96(172)66(29-23-39-130-114(124)125)137-99(175)72(42-54(3)4)143-95(171)67(30-24-40-131-115(126)127)138-108(184)80(51-155)150-103(179)76(46-58(11)12)145-98(174)70(33-36-85(162)163)141-109(185)81(52-156)151-111(187)89(62(17)158)153-106(182)77(47-63-25-19-18-20-26-63)148-110(186)87(118)61(16)157/h18-20,25-26,53-62,64-81,87-89,154-158H,21-24,27-52,118H2,1-17H3,(H2,116,159)(H2,117,160)(H2,119,166)(H,132,168)(H,133,183)(H,134,161)(H,135,167)(H,136,173)(H,137,175)(H,138,184)(H,139,176)(H,140,177)(H,141,185)(H,142,169)(H,143,171)(H,144,170)(H,145,174)(H,146,178)(H,147,172)(H,148,186)(H,149,180)(H,150,179)(H,151,187)(H,152,181)(H,153,182)(H,162,163)(H,164,165)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61+,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1
InChIKeyZPKIDUBDDAUPJL-CPMUJAKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secretin (5-27) (Porcine) (SQ 19301): Chemical Profile and Core Biologics for Research Procurement


Secretin (5-27) (porcine), also designated as SQ 19301, is a 23-amino acid C‑terminal peptide fragment derived from the full‑length 27‑amino acid porcine secretin hormone [1]. It corresponds to residues 5 through 27 of the mature secretin sequence, featuring a C‑terminal amidation (Val‑NH₂) and a molecular weight of approximately 2659 g/mol . The compound is synthesized as a research reagent and is formally classified as a peptide ligand in pharmacological databases [2]. Its primary applications lie in peptide structure‑activity relationship (SAR) studies, receptor binding assays, and as a tool for dissecting secretin receptor pharmacology.

Why Secretin (5-27) (Porcine) Cannot Be Substituted with Full‑Length Secretin or Other Secretin Fragments in Research Applications


Secretin (5‑27) is not a functional substitute for full‑length secretin or other secretin fragments due to its markedly divergent pharmacological and functional profile. While it retains the ability to bind to the secretin receptor, it acts as a functionally silent ligand, failing to stimulate the downstream second messenger cAMP [1]. This contrasts sharply with full‑length secretin, which is a potent agonist of cAMP accumulation. Furthermore, secretin (5‑27) is completely devoid of the lipolytic activity exhibited by the N‑terminal fragments (e.g., secretin 1‑14) and the full‑length hormone [2]. These critical differences mean that secretin (5‑27) serves as a unique tool for probing receptor binding mechanisms in the absence of receptor activation, a role that cannot be fulfilled by other secretin‑related peptides. Procurement of this specific fragment is therefore essential for experiments designed to decouple ligand binding from G‑protein‑coupled receptor signaling or to investigate the structural determinants of secretin receptor activation.

Quantitative Evidence for the Differentiated Pharmacological Profile of Secretin (5-27) (Porcine) (SQ 19301)


Loss of Lipolytic Activity: Secretin (5-27) is 100x Less Potent than Secretin (1-14) in Rat Adipocytes

Secretin (5-27) demonstrates a complete absence of lipolytic activity in rat free fat cells, in contrast to the active N-terminal fragment secretin (1-14). The minimal effective dose for secretin (1-14) is 1 μg/mL, which is 100× greater on a weight basis and 200× greater on a molar basis than that of full-length secretin itself [1]. Secretin (5-27) exhibited no activity in this assay, defining a clear functional boundary for the lipolytic pharmacophore within the N-terminal 1-14 region [1].

Lipolysis Adipocyte biology Peptide SAR

Differential Receptor Binding and Functional Selectivity: Secretin (5-27) Binds Secretin Receptors but Fails to Activate cAMP

In guinea pig pancreatic acinar cells, secretin (5-27) interacts with a high‑affinity secretin receptor population but does not stimulate the accumulation of cyclic AMP (cAMP). Full‑length secretin, in contrast, acts as a full agonist and increases cAMP levels upon receptor binding [1]. The receptor with high affinity for secretin was shown to 'distinguish among secretin, secretin 5‑27, and [6‑tyrosine] secretin' and only increases cAMP when occupied by the full agonist (secretin) or secretin 1‑14, not secretin 5‑27 [1].

GPCR pharmacology cAMP signaling Receptor binding

Receptor Subtype Discrimination: Secretin (5-27) Distinguishes High‑Affinity Secretin Receptors from VIP‑Preferring Receptors

Secretin (5-27) was instrumental in pharmacologically distinguishing two classes of receptors in guinea pig pancreatic acinar cells: a high‑affinity secretin receptor and a high‑affinity VIP receptor. The study demonstrated that the receptor having a high affinity for secretin 'interacts with and distinguishes among secretin, secretin 5-27, and [6-tyrosine] secretin' [1]. Furthermore, secretin (5-27) binds to this receptor but does not activate it, whereas it does not interact with the high‑affinity VIP receptor population, highlighting its specificity [1].

Receptor pharmacology VIP receptors GPCR selectivity

Validated Research Applications for Secretin (5-27) (Porcine) Based on Quantitative Evidence


Pharmacological Mapping of the Secretin Receptor Binding Pocket and Signaling Mechanisms

Researchers use secretin (5-27) to investigate the structural determinants of secretin receptor activation. By comparing the binding of this silent ligand to that of full agonists (e.g., secretin) and partial agonists (e.g., secretin 1-14), laboratories can dissect the specific amino acid sequences required for high‑affinity binding versus those needed for G‑protein coupling and cAMP generation [1]. This is essential for developing biased ligands or antagonists targeting the secretin receptor.

Negative Control in Lipolysis and Metabolic Studies Involving Secretin

In experiments designed to assess the lipolytic activity of novel secretin analogs or other peptides, secretin (5-27) serves as a validated negative control. Its complete lack of lipolytic activity in rat adipocytes provides a definitive baseline, against which the activity of full‑length secretin (positive control) and test compounds can be measured [2]. This ensures the specificity of observed metabolic effects.

Receptor Subtype Discrimination in Complex Tissue or Cellular Systems

Secretin (5-27) is employed as a selective probe to differentiate secretin‑preferring receptors from those with high affinity for vasoactive intestinal peptide (VIP) in tissues such as the pancreas. Its unique binding profile—high affinity for secretin receptors but no interaction with VIP receptors—allows for the pharmacological characterization of receptor populations in native tissues or recombinant cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secretin (5-27) (porcine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.